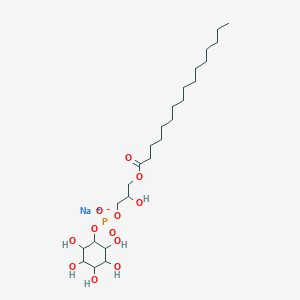

l-alpha-Lysophosphatidylinositol (soy, sodium salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-alpha-Lysophosphatidylinositol (soy, sodium salt) is a phospholipid molecule that has been gaining increasing attention in the scientific community due to its potential applications in various fields such as medicine, biotechnology, and agriculture.

Applications De Recherche Scientifique

1. Ligand for G Protein-Coupled Receptor 55 (GPR55) L-alpha-Lysophosphatidylinositol (LPI) functions as an endogenous ligand for the orphan G protein-coupled receptor 55 (GPR55) . This interaction plays a crucial role in various biological processes .

Role in Cell Proliferation

LPI plays a regulatory role in cell proliferation . It influences the growth and division of cells, which is fundamental to biological research and understanding diseases like cancer .

Involvement in Cell Migration

LPI is involved in the regulation of cell migration . This is particularly important in wound healing, immune response, and development of organisms .

Function in Cell Activation

LPI promotes RhoA-dependent Ca 2+ signaling and NFAT (nuclear factor of activated T cells) activation in human embryonic kidney 293 cells . This suggests a role in cell activation and signaling .

Association with Obesity

Circulating LPI levels were found to be increased in obese patients . This suggests that the LPI/GPR55 system is positively associated with obesity in humans .

Potential Role in Metabolic Disorders

Given its association with obesity, the LPI/GPR55 system could have potential implications in metabolic disorders . Further research is needed to explore this potential application .

Mécanisme D'action

Target of Action

L-alpha-Lysophosphatidylinositol (soy, sodium salt) is an endogenous phospholipid and a novel ligand for the orphan G protein-coupled receptor 55 (GPR55) . GPR55 is a member of the G protein-coupled receptor family and plays a significant role in various physiological processes .

Mode of Action

L-alpha-Lysophosphatidylinositol interacts with GPR55, promoting RhoA-dependent Ca2+ signaling . This interaction leads to the activation of NFAT (nuclear factor of activated T cells) in human embryonic kidney 293 cells .

Biochemical Pathways

The activation of GPR55 by L-alpha-Lysophosphatidylinositol triggers a cascade of biochemical reactions. It induces rapid phosphorylation of p38 mitogen-activated protein kinase (MAPK) and its downstream activating transcription factor 2 (ATF2) in both GPR55-transfected HEK293 cells, and in IM-9 lymphoblastoid cells naturally expressing GPR55 .

Result of Action

The activation of GPR55 by L-alpha-Lysophosphatidylinositol leads to a series of cellular responses. It has been shown to enhance serum-induced cell migration in MCF-7 cells overexpressing GPR55 . Additionally, it plays a regulatory role in cell proliferation and function .

Propriétés

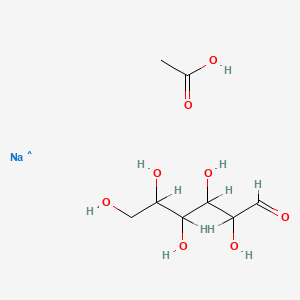

IUPAC Name |

sodium;(3-hexadecanoyloxy-2-hydroxypropyl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H49O12P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)35-16-18(26)17-36-38(33,34)37-25-23(31)21(29)20(28)22(30)24(25)32;/h18,20-26,28-32H,2-17H2,1H3,(H,33,34);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTWBHNULFRGAT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)O.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48NaO12P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

l-alpha-Lysophosphatidylinositol (soy, sodium salt) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B6596112.png)

![Ethanesulfonamide, 2-(diethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B6596148.png)

![disodium;(2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B6596182.png)

![(2S)-3-Hydroxy-2-{[12-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoyl]oxy}propyl (9Z)-octadec-9-enoate](/img/structure/B6596185.png)

![diazanium;[(2R)-3-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-2-hydroxypropyl] phosphate](/img/structure/B6596202.png)

![sodium;[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[[(2S,3S,5R,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B6596209.png)